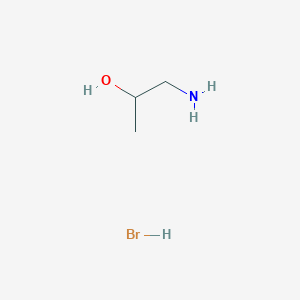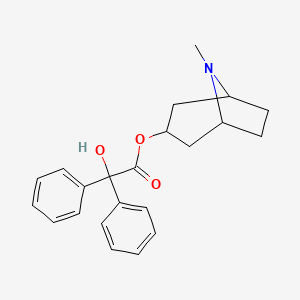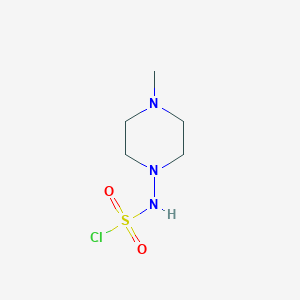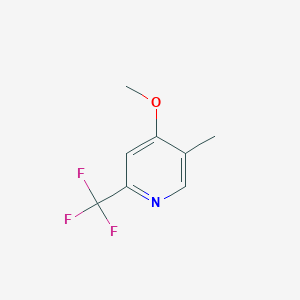
2-Propanol, 1-amino-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-amino-, hydrobromide is an organic compound with the molecular formula C3H10BrNO. It is a derivative of 2-propanol, where one of the hydrogen atoms is replaced by an amino group, and it is combined with hydrobromic acid to form the hydrobromide salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propanol, 1-amino-, hydrobromide can be synthesized through the reaction of 2-propanol, 1-amino- with hydrobromic acid. The reaction typically involves mixing the amino alcohol with hydrobromic acid under controlled conditions to form the hydrobromide salt. The reaction is exothermic and should be carried out with proper cooling and stirring to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale reaction of 2-propanol, 1-amino- with hydrobromic acid. The process includes steps such as mixing, reaction control, and purification to obtain the final product with high purity. The use of advanced equipment and monitoring systems ensures the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-amino-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydrobromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo compounds such as ketones and aldehydes.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propanol, 1-amino-, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-amino-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The hydrobromide ion can also participate in ionic interactions, affecting the overall reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1-amino-: The parent compound without the hydrobromide ion.
2-Amino-2-methyl-1-propanol: A similar compound with a methyl group instead of a hydrogen atom.
1-Amino-2-propanol: Another isomer with the amino group at a different position.
Uniqueness
2-Propanol, 1-amino-, hydrobromide is unique due to its combination of an amino group and a hydrobromide ion, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
89036-61-3 |
|---|---|
Fórmula molecular |
C3H10BrNO |
Peso molecular |
156.02 g/mol |
Nombre IUPAC |
1-aminopropan-2-ol;hydrobromide |
InChI |
InChI=1S/C3H9NO.BrH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H |
Clave InChI |
COLRPUMEJGFPRC-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-5-hydroxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14130388.png)
![1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol](/img/structure/B14130392.png)

![3-Fluorobenzo[c]chromen-6-one](/img/structure/B14130411.png)


![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)
![1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14130433.png)

dimethylsilane](/img/structure/B14130440.png)




